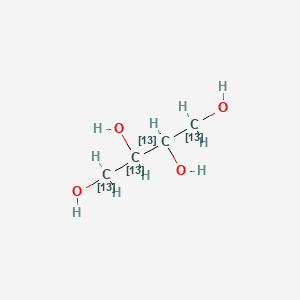
Erythritol-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythritol-13C4 is a labeled isotopic compound of erythritol, a four-carbon sugar alcohol. The “13C4” designation indicates that all four carbon atoms in the molecule are the carbon-13 isotope, which is a stable, non-radioactive isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
Erythritol-13C4 can be synthesized through the fermentation of glucose-13C6 using osmophilic yeasts. The process involves the following steps:
Fermentation: Glucose-13C6 is fermented by specific yeast strains such as Yarrowia lipolytica or Moniliella pollinis under hyperosmotic conditions.
Purification: The fermentation broth is clarified to remove biomass and other insoluble compounds.
Industrial Production Methods
Industrial production of this compound follows similar fermentation processes but on a larger scale. The use of genetically engineered yeast strains can enhance yield and productivity. The downstream processing involves multiple stages of purification to ensure the high purity of the final product .
化学反应分析
Types of Reactions
Erythritol-13C4 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, periodate.
Reduction: Sodium borohydride.
Substitution: Various reagents depending on the desired functional group replacement.
Major Products
Oxidation: Erythrose-13C4.
Reduction: Threitol-13C4.
Substitution: Various substituted erythritol derivatives depending on the reagents used.
科学研究应用
Metabolic Studies
Erythritol-13C4 as a Tracer in Metabolism Research
This compound is particularly useful in metabolic studies as a tracer to understand the absorption, distribution, metabolism, and excretion of erythritol in humans. Its isotopic labeling allows researchers to track the compound's pathways within biological systems.
Case Study: Energy Intake and Satiety
A randomized crossover trial demonstrated that oral administration of erythritol significantly reduced subsequent energy intake compared to sucrose and sucralose. The study involved 20 healthy participants who consumed 50 g of erythritol before an ad libitum meal. Blood samples were taken to measure cholecystokinin (CCK) levels, a hormone associated with satiety. Results indicated that erythritol led to increased CCK release and decreased energy intake, highlighting its potential as a sugar alternative for weight management .
Cardiovascular Research
Investigating Cardiovascular Risks Associated with Erythritol
Recent studies have raised concerns about the cardiovascular implications of erythritol consumption. This compound has been utilized in research examining its effects on platelet function and cardiovascular events.
Case Study: Blood Clotting and Platelet Aggregation
In a study conducted by Cleveland Clinic researchers, participants consuming erythritol exhibited significant increases in platelet aggregation compared to those consuming sugar. Blood samples taken after ingestion showed that erythritol caused a more than 1,000-fold increase in plasma levels, correlating with heightened platelet reactivity and potential clotting risks . This research suggests that erythritol may pose cardiovascular risks that warrant further investigation.
Dental Health Applications
Effects on Dental Plaque and Cavities
Erythritol has been studied for its impact on oral health, particularly regarding dental plaque formation and cavity prevention. This compound can be employed in studies assessing its efficacy compared to other sweeteners.
Case Study: Comparative Effectiveness Against Dental Caries
Research indicates that erythritol may suppress the growth of bacteria responsible for cavities more effectively than other sweeteners like xylitol or sorbitol. A three-year study involving schoolchildren found that erythritol was associated with reduced plaque levels and fewer cavities . This positions this compound as a valuable tool for further exploring sweeteners' roles in dental health.
Summary Table of Applications
作用机制
Erythritol-13C4 exerts its effects primarily through its role as a tracer molecule. When introduced into biological systems, it follows the same metabolic pathways as natural erythritol. The carbon-13 isotope allows researchers to track its movement and transformation within the system using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . This helps in understanding the molecular targets and pathways involved in erythritol metabolism.
相似化合物的比较
Similar Compounds
Erythritol: The non-labeled version of erythritol, used as a low-calorie sweetener.
Xylitol: Another sugar alcohol with similar properties but different metabolic pathways.
Sorbitol: A six-carbon sugar alcohol used as a sweetener and in medical applications.
Uniqueness
Erythritol-13C4 is unique due to its isotopic labeling, which makes it invaluable for research applications. Unlike its non-labeled counterparts, this compound provides detailed insights into metabolic processes and pathways, making it a powerful tool in scientific studies .
属性
分子式 |
C4H10O4 |
|---|---|
分子量 |
126.09 g/mol |
IUPAC 名称 |
(1,2,3,4-13C4)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/i1+1,2+1,3+1,4+1 |
InChI 键 |
UNXHWFMMPAWVPI-JCDJMFQYSA-N |
手性 SMILES |
[13CH2]([13CH]([13CH]([13CH2]O)O)O)O |
规范 SMILES |
C(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















